N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
Description
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a structurally complex organic compound featuring a bicyclo[2.2.1]heptene (norbornene) moiety linked via a methyl group to a propanamide chain, which terminates in a 4-oxo-1,2,3-benzotriazin-3(4H)-yl group. The bicycloheptene group confers rigidity and lipophilicity, while the benzotriazinone moiety is known for its bioactivity in heterocyclic chemistry, particularly in enzyme inhibition and DNA intercalation .
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-17(19-11-14-10-12-5-6-13(14)9-12)7-8-22-18(24)15-3-1-2-4-16(15)20-21-22/h1-6,12-14H,7-11H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYJXZPKFMGAKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CNC(=O)CCN3C(=O)C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves multiple steps, starting with the formation of the bicyclo[2.2.1]hept-5-en-2-ylmethyl moiety. This can be achieved through Diels-Alder reactions, where cyclopentadiene reacts with suitable dienophiles under controlled conditions. Subsequent steps may include functional group transformations, such as nitration, reduction, and amidation, to introduce the benzotriazinone and propanamide groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to ensure efficient conversion of starting materials to the desired product. Large-scale reactions would also need to consider safety and environmental regulations to minimize waste and hazardous byproducts.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize specific functional groups within the molecule.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce nitro groups or carbonyl compounds.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN₃) or halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can be further purified and characterized using techniques such as chromatography and spectroscopy.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications. Its structure suggests that it may exhibit biological activity due to the presence of the bicyclic system and the benzotriazine moiety.
Anticancer Activity
Research indicates that compounds containing benzotriazine derivatives can exhibit anticancer properties. For instance, studies have shown that benzotriazines can act as inhibitors of certain enzymes involved in cancer cell proliferation. The specific application of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide in cancer therapy is still under investigation but shows promise based on its structural analogs.
Antimicrobial Properties
The bicyclic structure has been associated with antimicrobial activity in various compounds. Preliminary studies suggest that derivatives similar to this compound may possess significant antimicrobial effects against a range of pathogens.
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds:
| Study | Compound | Findings |
|---|---|---|
| Study 1 | Benzotriazine derivative | Inhibition of tumor growth in vitro |
| Study 2 | Bicyclic amide | Antimicrobial activity against Staphylococcus aureus |
| Study 3 | Related bicyclic compound | Analgesic properties demonstrated in animal models |
Synthesis and Development
The synthesis of this compound involves several steps that include the formation of the bicyclic framework followed by functionalization to introduce the benzotriazine moiety.
Synthetic Routes
Various synthetic methodologies can be employed to create this compound:
| Method | Description |
|---|---|
| Cyclization | Formation of the bicyclic structure through cyclization reactions |
| Functionalization | Introduction of functional groups via nucleophilic substitution or coupling reactions |
Mechanism of Action
The mechanism by which N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding these interactions at the molecular level is crucial for elucidating its mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of benzotriazine and propanamide derivatives. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Bicycloheptene vs. Heterocyclic Cores: The target compound’s bicycloheptene group distinguishes it from analogs with benzimidazole (e.g., ) or thiadiazole (e.g., ) cores. This moiety may enhance membrane permeability due to its rigid, lipophilic nature . In contrast, benzimidazole-containing analogs (e.g., ) exhibit dual pharmacophoric activity, leveraging both the benzimidazole (DNA intercalation) and benzotriazinone (enzyme inhibition) moieties .
Substituent Effects on Bioactivity :
- Methoxy groups (e.g., in ) improve aqueous solubility and target binding in polar environments, making them advantageous for antitumor applications .
- Thiadiazole derivatives (e.g., ) show enhanced anti-inflammatory activity, likely due to sulfur’s electron-withdrawing effects, which stabilize enzyme-inhibitor complexes .
Molecular Weight and Pharmacokinetics :
- Lower molecular weight analogs (e.g., at 362.4 g/mol) may exhibit better bioavailability compared to bulkier derivatives like (418.5 g/mol), though the bicycloheptene group in the target compound could offset this via improved lipid bilayer penetration .
Biological Activity
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological evaluations, and case studies.
Synthesis and Structural Characteristics
The compound can be synthesized through various organic reactions involving bicyclic systems and benzotriazine derivatives. The synthesis typically involves the formation of the bicyclo[2.2.1]heptene structure followed by the introduction of the benzotriazine moiety through amide coupling reactions.
Chemical Structure:
- Molecular Formula: C₁₅H₁₈N₄O
- Molecular Weight: 286.33 g/mol
Pharmacological Evaluation
Recent studies have evaluated the pharmacological profile of similar compounds, particularly focusing on their interaction with serotonin receptors and other targets. For example, a series of 5-norbornene derivatives were assessed for their affinities to serotonin receptors (5-HT1A, 5-HT2A, and 5-HT2C) and exhibited significant agonistic activity at submicromolar concentrations. The structure–activity relationship (SAR) indicated that specific substitutions on the bicyclic framework enhance receptor binding and functional activation .
Anticancer Activity
Compounds with similar structural motifs have demonstrated anticancer properties. For instance, studies on benzotriazine derivatives have shown that they can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Table 1: Summary of Biological Activities
Case Study 1: Serotonin Receptor Interaction
In a study evaluating a series of compounds structurally related to this compound, it was found that certain derivatives displayed enhanced binding affinity to the 5-HT1A receptor compared to standard reference compounds. The most potent derivative had an EC50 value of 181 nM, indicating a strong potential for therapeutic applications in mood disorders .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer effects of benzotriazine derivatives revealed that these compounds could significantly inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism was attributed to ROS-mediated pathways leading to apoptosis .
Q & A
Q. Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to verify backbone connectivity and substituent positions (e.g., bicycloheptene and benzotriazinone moieties) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₀H₂₂N₄O₂) .
- X-ray Crystallography : Resolve stereochemistry of the bicycloheptene group (if crystalline) .
- HPLC-PDA : Assess purity (>95% recommended for biological assays) .
Basic: How to evaluate the compound’s stability under varying pH and temperature conditions?
- pH Stability : Incubate in buffers (pH 3–10) at 37°C for 24–72 hours. Monitor degradation via HPLC. The benzotriazinone moiety may hydrolyze under strongly acidic/basic conditions .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperature. Store at –20°C in anhydrous DMSO for long-term stability .
Advanced: How to design interaction studies to evaluate protein binding or enzyme inhibition?
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip. Measure binding affinity (KD) by injecting compound solutions at varying concentrations (1 nM–100 µM) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding interactions .
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., for proteases) with IC₅₀ determination via dose-response curves .
Advanced: How to employ computational modeling to predict binding modes and selectivity?
- Molecular Docking (AutoDock/Vina) : Dock the compound into target protein active sites (e.g., PDB structures). Prioritize poses with favorable hydrogen bonding to benzotriazinone’s oxo group .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns) to assess stability of interactions .
- QSAR Models : Corrogate electronic (e.g., HOMO/LUMO) and steric descriptors with bioactivity data from analogs .
Advanced: How to perform structure-activity relationship (SAR) analysis using analogs?
Q. Methodology :
- Analog Synthesis : Modify substituents (e.g., bicycloheptene substituents, benzotriazinone ring substitutions).
- Bioassays : Test analogs against relevant targets (e.g., cancer cell lines, enzyme panels).
- Data Table :
| Analog ID | Structural Modification | IC₅₀ (Target A) | IC₅₀ (Target B) | Selectivity Index |
|---|---|---|---|---|
| 1 | –CH₂– bicycloheptene | 0.8 µM | 12.5 µM | 15.6 |
| 2 | –OCH₃ at benzotriazinone | 2.3 µM | 45 µM | 19.6 |
Key Insight: Bulky bicycloheptene groups enhance Target A selectivity by occupying hydrophobic pockets .
Advanced: How to assess metabolic stability in vitro?
- Liver Microsomal Assay : Incubate compound (1–10 µM) with human liver microsomes (HLM) and NADPH. Measure parent compound depletion over 60 minutes via LC-MS/MS. Calculate half-life (t₁/₂) .
- CYP450 Inhibition Screening : Use fluorogenic probes (e.g., CYP3A4) to identify metabolic liabilities .
Advanced: How to address contradictory data in biological assays or computational predictions?
- Data Triangulation : Cross-validate SPR, ITC, and enzymatic assays. For example, low IC₅₀ but weak SPR signals may indicate off-target effects .
- Replicate Experiments : Ensure n ≥ 3 for statistical significance.
- Computational Refinement : Re-run MD simulations with explicit solvent models to resolve docking ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
